![molecular formula C8H17NO3S B11893783 3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione is a chemical compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The compound also features a hydroxypentan-3-yl group and an amino group attached to the thietane ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione typically involves the reaction of 1-pentanol with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of an inert atmosphere and the application of heat.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification and isolation of the product to achieve the desired purity and yield . Industrial production methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents used include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are usually carried out in anhydrous solvents.
Substitution Reactions: Nucleophilic substitution reactions can occur with reagents like alkyl halides and acyl chlorides. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[(1-Hydroxypentan-3-yl)amino]-1λ-Thietan-1,1-dion hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung :
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese von pharmazeutischen Verbindungen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 3-[(1-Hydroxypentan-3-yl)amino]-1λ-Thietan-1,1-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen . Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach der spezifischen Anwendung und dem Kontext, in dem die Verbindung verwendet wird, variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(1-Hydroxypentan-3-yl)amino]-1λ-Thietan-1,1-dion
- 3-[(1,1-Dioxo-3-thietanyl)amino]-1-pentanol
- 3-[(1,1-Dioxothietan-3-yl)amino]pentan-1-ol
Einzigartigkeit
3-[(1-Hydroxypentan-3-yl)amino]-1λ-Thietan-1,1-dion ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. des Thietanrings und der Hydroxypentan-3-yl-Gruppe, einzigartig. Diese Merkmale verleihen ihm besondere chemische und physikalische Eigenschaften, die es für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-[(1,1-dioxothietan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-2-7(3-4-10)9-8-5-13(11,12)6-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
GEUNUSQATNNRJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCO)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


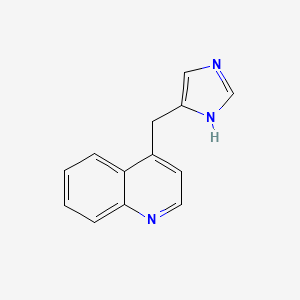
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
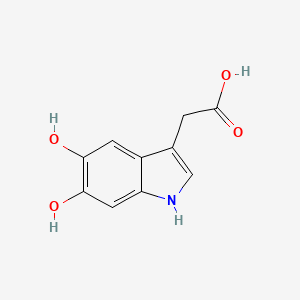
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)
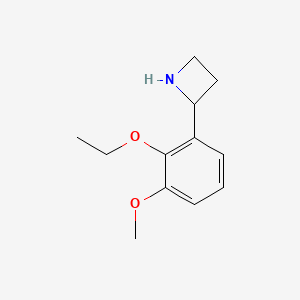
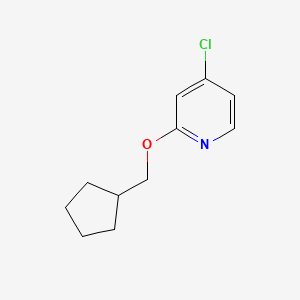
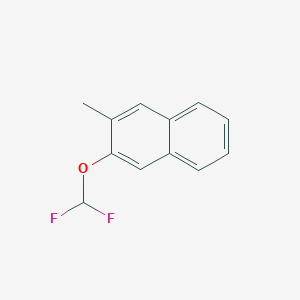
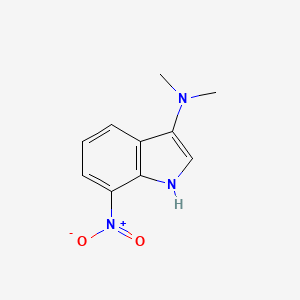
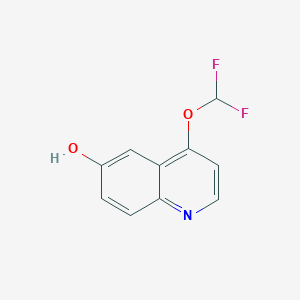

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)


![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
